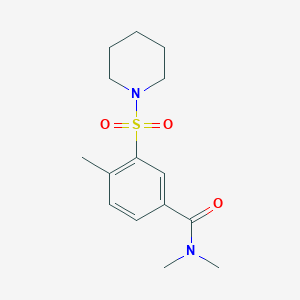![molecular formula C14H21NO B5493076 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5493076.png)
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide, also known as MPA, is a synthetic compound that belongs to the class of amides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide is not fully understood. However, it is believed to exert its effects through the modulation of neurotransmitter systems, particularly the dopamine and norepinephrine systems. 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to have various biochemical and physiological effects. In animal studies, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. This compound has also been shown to have analgesic and anti-inflammatory effects. In addition, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been shown to have potential neuroprotective effects, particularly in the context of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the effects of these neurotransmitters. However, one of the main limitations of using 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide in lab experiments is its potential toxicity. This compound has been shown to have neurotoxic effects at high doses, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide. One potential direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases, including Parkinson's disease and cancer. Another potential direction is the study of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide as a research tool for the development of novel drugs that target the dopamine and norepinephrine systems. Additionally, further studies are needed to investigate the potential neuroprotective effects of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide and to determine the optimal dosing and administration regimens for this compound.
Métodos De Síntesis
The synthesis of 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to produce 2-methylphenylacetyl chloride. This intermediate is then reacted with 1-(2-methylphenyl)propylamine to form the final product, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. In neuroscience, 2-methyl-N-[1-(2-methylphenyl)propyl]propanamide has been studied for its effects on neurotransmitter systems, particularly the dopamine and norepinephrine systems. This compound has also been investigated for its potential use as a research tool in the field of drug discovery.
Propiedades
IUPAC Name |
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-13(15-14(16)10(2)3)12-9-7-6-8-11(12)4/h6-10,13H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMYRKFHKXEXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(2-methylphenyl)propyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5493000.png)
![4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine](/img/structure/B5493011.png)
![N-[3-(4-morpholinyl)propyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B5493015.png)
![rel-(1R,5S,6r)-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B5493036.png)
![(2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-4-bromophenoxy)acetic acid](/img/structure/B5493040.png)
![2-{[4-(4-thiomorpholinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493044.png)
![2-amino-6-ethyl-4-[2-(ethylthio)pyrimidin-5-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5493050.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5493055.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![N-(4-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5493083.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5493094.png)